molecular formula C12H9N3O3S B11999520 (2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B11999520
M. Wt: 275.29 g/mol
InChI Key: GTNMDHULJXFTCT-SNAWJCMRSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a nitrophenyl group, a thiazole ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Formation of Enamide Linkage: The final step involves the coupling of the nitrophenyl group with the thiazole ring through an enamide linkage. This can be achieved by reacting the nitrophenyl thiazole with an appropriate acylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with the nitro group at the para position.

    (2E)-3-(3-nitrophenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    (2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enone: Similar structure but with a ketone group instead of an enamide linkage.

Uniqueness

(2E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the specific positioning of the nitro group and the presence of the thiazole ring

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C12H9N3O3S/c16-11(14-12-13-6-7-19-12)5-4-9-2-1-3-10(8-9)15(17)18/h1-8H,(H,13,14,16)/b5-4+

InChI Key

GTNMDHULJXFTCT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC=CS2

Origin of Product

United States

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